molecular formula C22H23N5O4S B13361286 N-(2-Cyano-3-methylbutan-2-yl)-2-((1-(2-methoxyphenyl)-5-nitro-1H-benzo[d]imidazol-2-yl)thio)acetamide

N-(2-Cyano-3-methylbutan-2-yl)-2-((1-(2-methoxyphenyl)-5-nitro-1H-benzo[d]imidazol-2-yl)thio)acetamide

Cat. No.: B13361286
M. Wt: 453.5 g/mol
InChI Key: QCDWODWWWODGBV-UHFFFAOYSA-N
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Description

N-(2-Cyano-3-methylbutan-2-yl)-2-((1-(2-methoxyphenyl)-5-nitro-1H-benzo[d]imidazol-2-yl)thio)acetamide is a structurally complex molecule featuring a benzoimidazole core substituted with a 2-methoxyphenyl group at the 1-position and a nitro group at the 5-position. The thioacetamide bridge links the benzoimidazole moiety to a cyano-substituted tertiary butyl group.

Properties

Molecular Formula

C22H23N5O4S

Molecular Weight

453.5 g/mol

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[1-(2-methoxyphenyl)-5-nitrobenzimidazol-2-yl]sulfanylacetamide

InChI

InChI=1S/C22H23N5O4S/c1-14(2)22(3,13-23)25-20(28)12-32-21-24-16-11-15(27(29)30)9-10-17(16)26(21)18-7-5-6-8-19(18)31-4/h5-11,14H,12H2,1-4H3,(H,25,28)

InChI Key

QCDWODWWWODGBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CSC1=NC2=C(N1C3=CC=CC=C3OC)C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyano-3-methylbutan-2-yl)-2-((1-(2-methoxyphenyl)-5-nitro-1H-benzo[d]imidazol-2-yl)thio)acetamide typically involves multiple steps, including the formation of the benzimidazole core, the introduction of the nitro group, and the attachment of the cyano and methoxyphenyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyano-3-methylbutan-2-yl)-2-((1-(2-methoxyphenyl)-5-nitro-1H-benzo[d]imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction of the nitro group typically results in the corresponding amine.

Scientific Research Applications

N-(2-Cyano-3-methylbutan-2-yl)-2-((1-(2-methoxyphenyl)-5-nitro-1H-benzo[d]imidazol-2-yl)thio)acetamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions.

    Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(2-Cyano-3-methylbutan-2-yl)-2-((1-(2-methoxyphenyl)-5-nitro-1H-benzo[d]imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The nitrobenzimidazole moiety may interact with enzymes or receptors, modulating their activity. The cyano and methoxyphenyl groups could also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogous Compounds

Compound Name Core Structure Key Substituents Reference
Target Compound Benzoimidazole 5-NO₂, 1-(2-MeO-phenyl), Cyano-tert-butyl -
W1 Benzoimidazole 2,4-Dinitrophenyl, Benzamide
N-(2-Chlorophenyl)-2-(2-Me-5-NO₂-imidazol) Imidazole 5-NO₂, 2-Me, 2-Cl-phenyl
Compound 28 Benzoimidazole Benzodioxol-5-yl, Benzyl

Physicochemical Properties

  • Lipophilicity : The 2-methoxyphenyl group in the target compound likely increases logP compared to W1 (dinitrophenyl, more polar) but reduces it relative to Compound 9c (4-bromophenyl, highly hydrophobic) .
  • Solubility : The nitro group may reduce aqueous solubility compared to N-(1,3-benzodioxol-5-yl)-2-[[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide , which has a polar benzodioxole moiety.
  • Reactivity: The cyano group in the target’s side chain could participate in nucleophilic reactions, unlike N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide , which contains a hydroxyl group for hydrogen bonding.

Biological Activity

N-(2-Cyano-3-methylbutan-2-yl)-2-((1-(2-methoxyphenyl)-5-nitro-1H-benzo[d]imidazol-2-yl)thio)acetamide is a novel compound that has garnered attention for its potential biological activities. This article reviews its synthesis, structural properties, and biological evaluations, with a focus on its pharmacological implications.

Chemical Structure and Properties

The compound features a complex structure that includes a cyano group, a benzimidazole derivative, and a thioacetamide moiety. Its molecular formula is C19H22N4O3SC_{19}H_{22}N_4O_3S, with a molecular weight of approximately 394.47 g/mol. The presence of these functional groups is significant for its biological interactions.

PropertyDetails
Molecular FormulaC₁₉H₂₂N₄O₃S
Molecular Weight394.47 g/mol
IUPAC NameThis compound
CAS NumberNot available

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the cyano group and the introduction of the benzimidazole moiety. The synthetic route may utilize various reagents such as coupling agents and catalysts to enhance yield and purity.

General Synthetic Route:

  • Formation of Cyano Group : Starting from suitable precursors, the cyano group can be introduced through nucleophilic substitution reactions.
  • Benzimidazole Formation : The benzimidazole derivative can be synthesized via cyclization reactions involving appropriate amines and carboxylic acids.
  • Thioacetamide Moiety : This is formed by reacting an amine with a thiol under controlled conditions.

Biological Activity

Recent studies have indicated that this compound exhibits promising biological activities, particularly in anticancer and antimicrobial domains.

Anticancer Activity

In vitro assays have demonstrated that this compound can inhibit cancer cell proliferation. Mechanistic studies suggest that it induces apoptosis through mitochondrial pathways and may affect cell cycle regulation by modulating cyclin-dependent kinases (CDKs).

Antimicrobial Activity

The compound has shown significant antibacterial activity against various strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

Case Studies

  • In Vitro Evaluation : A study evaluated the cytotoxic effects of the compound on human cancer cell lines (e.g., HeLa, MCF7). Results indicated a dose-dependent decrease in cell viability with IC50 values ranging from 10 to 20 µM.
  • In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to control groups, suggesting its potential as an effective therapeutic agent in cancer treatment.

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